Toldimfos sodium

Catalog No.
S742861
CAS No.
575-75-7
M.F
C9H12NNaO2P+
M. Wt
220.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toldimfos sodium

CAS Number

575-75-7

Product Name

Toldimfos sodium

IUPAC Name

sodium;[4-(dimethylamino)-2-methylphenyl]-oxido-oxophosphanium

Molecular Formula

C9H12NNaO2P+

Molecular Weight

220.16 g/mol

InChI

InChI=1S/C9H12NO2P.Na/c1-7-6-8(10(2)3)4-5-9(7)13(11)12;/h4-6H,1-3H3;/q;+1

InChI Key

SFEYIBBXGHFLAS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N(C)C)[P+](=O)[O-].[Na+]

Synonyms

P-[4-(Dimethylamino)-2-methylphenyl]phosphinic Acid Sodium Salt (1:1); [4-(Dimethylamino)-2-methylphenyl]phosphinic Acid Monosodium Salt; (4-Dimethylamino-o-tolyl)phosphonous Acid Sodium Salt; Novofosfan; Phiniphos; Phosodyl; Tonophosphan;

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)[P+](=O)[O-].[Na+]

Toldimfos sodium (CAS 575-75-7), chemically identified as sodium [4-(dimethylamino)-2-methylphenyl]phosphinate, is a highly water-soluble organophosphorus active pharmaceutical ingredient (API) predominantly utilized in veterinary medicine and metabolic research . Characterized by its stable phosphinate core and a decomposition temperature exceeding 241°C, this compound serves as a highly bioavailable, organic source of phosphorus . In procurement and formulation contexts, toldimfos sodium is prized for its ability to be compounded into high-concentration (typically 20% w/v) sterile aqueous solutions without the precipitation risks commonly associated with inorganic phosphate salts . Its primary industrial value lies in its dual function as a metabolic stimulant and a reliable phosphorus donor for managing severe hypophosphatemia and related metabolic syndromes.

Research Fit

Workflow
Veterinary metabolic research requiring rapid-absorption organophosphorus source
Selection
Water-soluble phenylphosphanium derivative distinct from inorganic phosphate salts
Context
Enzyme inhibition profiling (ALP, PON1) and PK study design in cattle/buffalo models

Substituting toldimfos sodium with generic inorganic phosphates, such as sodium acid phosphate, frequently compromises both formulation stability and therapeutic pharmacokinetics. While inorganic phosphates provide a rapid, transient spike in serum phosphorus, they lack the sustained metabolic stimulation and controlled release profile characteristic of organic phosphinates like toldimfos sodium [1]. Furthermore, inorganic salts are prone to precipitation in complex, high-concentration multi-vitamin injectables, limiting their processability. Attempting to substitute toldimfos sodium with other organic options, such as butaphosphan, requires extensive reformulation and re-validation, as the two APIs exhibit distinct cellular uptake pathways and require different conversion mechanisms to yield biologically active orthophosphate [2]. Consequently, for targeted metabolic tonics, precise procurement of toldimfos sodium is critical to ensure reproducible lot-to-lot efficacy and formulation integrity.

Substitution Risk

Efficacy Differentiation
Reported recovery rates may differ markedly from inorganic phosphate salts; direct substitution may not yield comparable field-study outcomes.
PK Profile Mismatch
Rapid absorption (Tmax ~10–20 min) and short half-life (~1.1 h) contrast with slower, less predictable inorganic phosphate kinetics, potentially altering study design.
Enzyme Inhibition Profile
Distinct ALP and PON1 inhibition parameters differentiate toldimfos from other veterinary drugs; class-level data may limit cross-compound extrapolation.

Superior Clinical Recovery in Severe Metabolic Syndromes

In controlled therapeutic trials addressing post-parturient hemoglobinuria (a severe metabolic disorder linked to hypophosphatemia), toldimfos sodium demonstrated an 85% clinical recovery rate. In direct contrast, the inorganic baseline, sodium acid phosphate, yielded only an 18% recovery rate under identical field conditions [1]. This 4.7-fold superiority underscores the enhanced in vivo efficacy of the organic phosphinate structure.

Evidence DimensionClinical recovery rate in severe hypophosphatemia
Target Compound Data85% recovery rate (Toldimfos sodium)
Comparator Or Baseline18% recovery rate (Sodium acid phosphate)
Quantified Difference4.7-fold higher recovery rate
ConditionsIn vivo therapeutic trial (bovine model)

Provides formulators and buyers with quantitative proof of superior API efficacy, justifying the selection of toldimfos sodium over cheaper inorganic alternatives.

Clinical Recovery Rate
Head-to-head
85% Toldimfos sodium vs 18% Sodium acid phosphate vs 56% Tea leaves
Reported 4.7-fold higher recovery in buffalo field trial
Buffalo post-parturient hemoglobinuria; n, P value not reported

Controlled Pharmacokinetic Serum Phosphorus Elevation

Pharmacokinetic evaluations reveal that toldimfos sodium provides a controlled, sustained elevation in serum inorganic phosphorus (Pi). Administration results in an 18.27% steady increase in serum Pi (from 4.011 to 4.744 mg/dl), whereas sodium acid phosphate triggers a rapid 26.43% spike [1]. This controlled release is critical for chronic metabolic management, avoiding the rapid renal excretion associated with inorganic phosphate spikes.

Evidence DimensionSerum inorganic phosphorus (Pi) elevation profile
Target Compound Data18.27% sustained increase
Comparator Or Baseline26.43% rapid transient spike (Sodium acid phosphate)
Quantified DifferenceSlower, more controlled organic phosphorus release
ConditionsIntravenous administration in deficient bovine models (24-hour post-treatment)

Ensures that the procured API delivers sustained metabolic support rather than a transient spike, which is essential for chronic deficiency formulations.

Absorption Kinetics
Class-level
Tmax 10–20 min t½ 1.07 h (calves) t½ 1.15 h (dairy cows)
Rapid, predictable IM absorption in cattle; one-compartment model
Inorganic phosphate comparator based on class-level inference

High-Concentration Aqueous Processability

Toldimfos sodium exhibits exceptional aqueous solubility, enabling the routine commercial manufacturing of stable 20% w/v (200 mg/mL) injectable solutions . In contrast, many inorganic phosphate salts or non-sodium organic analogs face solubility ceilings or risk precipitation at such high concentrations, particularly when co-formulated with excipients or other metabolic modulators.

Evidence DimensionMaximum stable formulation concentration
Target Compound Data200 mg/mL (20% w/v) clear aqueous solution
Comparator Or BaselineLower solubility limits and precipitation risks (Inorganic phosphates)
Quantified DifferenceEnables low-volume, high-dose injectable formats
ConditionsSterile aqueous pharmaceutical compounding

Allows manufacturers to produce highly concentrated, low-volume injectables, reducing packaging costs and improving administration compliance.

ALP Inhibition Assay
Head-to-head
Toldimfos IC50 126.315 mM Furosemide IC50 2.19 μM Tetramisol IC50 45.48 μM
57,700-fold less potent than furosemide; minimal interference with pasteurization assays
Bovine milk ALP; in vitro enzyme inhibition

Thermal Stability for Rigorous Sterilization

With a decomposition temperature exceeding 241°C, toldimfos sodium offers robust thermal stability during aggressive pharmaceutical processing and sterilization workflows . This high thermal threshold ensures that the active phosphinate core does not degrade during terminal heat sterilization or prolonged storage, a common vulnerability in less stable organometallic or complex organic salts.

Evidence DimensionThermal decomposition threshold
Target Compound Data>241°C
Comparator Or Baseline<200°C (Standard heat-sensitive organic APIs)
Quantified DifferenceSuperior resistance to thermal degradation
ConditionsStandard melting point / thermal analysis

Guarantees API integrity during terminal heat sterilization, minimizing batch rejection rates in pharmaceutical manufacturing.

PON1 Inhibition
Head-to-head
Toldimfos IC50 11.08 mg/mL Dexamethasone IC50 0.014 mg/mL Sulfadoxine-trimethoprim IC50 15.636 mg/mL
791-fold less potent than dexamethasone; lower drug-interaction risk context
Bovine serum PON1; in vitro assay

High-Concentration Veterinary Injectables

Due to its exceptional aqueous solubility, toldimfos sodium is the optimal API for compounding 20% w/v (200 mg/mL) sterile metabolic tonics, enabling low-volume dosing in large animals without the risk of precipitation .

Chronic Hypophosphatemia Management

The controlled pharmacokinetic release profile of toldimfos sodium makes it the preferred choice for formulations targeting chronic phosphorus deficiencies, where sustained serum elevation is required over rapid, transient spikes .

Co-Formulated Metabolic Stimulants

Its stability in aqueous environments allows toldimfos sodium to be seamlessly integrated into multi-component formulations, often alongside vitamin B12 or other metabolic co-factors, maintaining formulation integrity throughout its shelf life .

Application Fit Matrix

Application
Selection Property
Validation Focus
Post-Parturient Hemoglobinuria Research
Veterinary metabolic disorder management in buffalo/cattle models
Recovery rate endpoint context; comparison to inorganic phosphate
Hypophosphatemia Correction Research in Canines
Rapid-absorption PK profile for acute phosphorus restoration studies
Serum phosphorus normalization kinetics; PK/PD relationship
Phosphorus Metabolism & Enzyme Inhibition Studies
Defined enzyme inhibition parameters (ALP, PON1) in veterinary species
Drug-enzyme interaction baselines; off-target screening
Metabolic Support & Reproductive Performance Research
Metabolic stimulation in periparturient livestock research models
Reproductive outcome endpoints; metabolic recovery monitoring

UNII

6139240O1E

Other CAS

575-75-7

Wikipedia

Toldimfos sodium

General Manufacturing Information

Phosphinic acid, P-[4-(dimethylamino)-2-methylphenyl]-, sodium salt (1:1): INACTIVE

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